6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-17-6-4-5-10(17)8-14-12-7-11(13)15-9(2)16-12/h7,10H,3-6,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNRDUNSFETGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN4, with a molecular weight of approximately 240.72 g/mol. The compound features a chloro substituent and a pyrrolidine moiety, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from to mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0195 |
| Compound B | E. coli | 0.0048 |
| Compound C | C. albicans | 0.039 |
Antitumor Activity
In addition to antimicrobial properties, compounds related to this structure have been explored for their antitumor effects. Research indicates that certain pyrimidine derivatives can inhibit tumor growth by targeting specific receptors involved in cancer progression .
The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, altering cellular signaling pathways.
Case Studies
Several case studies have examined the efficacy of similar compounds in preclinical models:
- Study on Antimicrobial Efficacy : A study demonstrated the effectiveness of pyrrolidine derivatives against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
- Antitumor Studies : In murine models, compounds structurally similar to this compound exhibited significant tumor reduction compared to control groups, suggesting promising therapeutic applications in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
